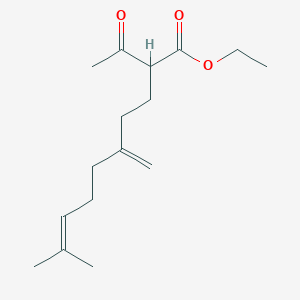
8-Decenoic acid, 2-acetyl-9-methyl-5-methylene-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Decenoic acid, 2-acetyl-9-methyl-5-methylene-, ethyl ester is a complex organic compound with a unique structure. It contains a total of 44 bonds, including 18 non-hydrogen bonds, 4 multiple bonds, 10 rotatable bonds, 4 double bonds, 1 ester (aliphatic), and 1 ketone (aliphatic) . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Chemical Reactions Analysis
8-Decenoic acid, 2-acetyl-9-methyl-5-methylene-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-Decenoic acid, 2-acetyl-9-methyl-5-methylene-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It may be used in studies related to cell signaling and metabolism.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 8-Decenoic acid, 2-acetyl-9-methyl-5-methylene-, ethyl ester involves its interaction with specific molecular targets and pathways. The exact mechanism is not well-documented, but it likely involves the modulation of enzymatic activity and the alteration of cellular processes. The compound’s unique structure allows it to interact with various biological molecules, leading to diverse effects.
Comparison with Similar Compounds
8-Decenoic acid, 2-acetyl-9-methyl-5-methylene-, ethyl ester can be compared with similar compounds such as:
9-Octadecenoic acid, methyl ester: This compound has a similar structure but differs in the length of the carbon chain and the presence of different functional groups.
2-Decenoic acid, methyl ester: This compound has a similar carbon chain length but differs in the position of the double bonds and functional groups.
The uniqueness of this compound lies in its specific arrangement of functional groups and double bonds, which confer distinct chemical and biological properties.
Properties
CAS No. |
81762-98-3 |
|---|---|
Molecular Formula |
C16H26O3 |
Molecular Weight |
266.38 g/mol |
IUPAC Name |
ethyl 2-acetyl-9-methyl-5-methylidenedec-8-enoate |
InChI |
InChI=1S/C16H26O3/c1-6-19-16(18)15(14(5)17)11-10-13(4)9-7-8-12(2)3/h8,15H,4,6-7,9-11H2,1-3,5H3 |
InChI Key |
DLENNQWGTDKJCW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC(=C)CCC=C(C)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















